3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid
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Overview
Description
3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid: is a heterocyclic compound that combines the structural features of pyrrole and benzothiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and suitable precursors.
Pyrrole Introduction: The pyrrole ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole N-oxides.
Reduction: Reduction reactions can target the benzothiophene core, potentially reducing double bonds within the structure.
Substitution: Electrophilic substitution reactions are common, especially on the benzothiophene ring, due to the electron-rich nature of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and sulfonyl chlorides are frequently employed.
Major Products
Oxidation: Pyrrole N-oxides and benzothiophene sulfoxides.
Reduction: Reduced benzothiophene derivatives.
Substitution: Halogenated or sulfonated derivatives of the compound.
Scientific Research Applications
3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and biological activities.
Benzothiophene Derivatives: Compounds such as benzothiophene sulfonamides are used in similar applications.
Uniqueness
3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid: is unique due to its combined pyrrole and benzothiophene structure, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for drug design and materials science applications.
Properties
IUPAC Name |
3-pyrrol-1-yl-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c15-13(16)12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)17-12/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOABMASIVCDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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